BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Procure (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (CAS 1174020-39-3) with confirmed (4R)-stereochemistry essential for reproducible ATP-competitive kinase inhibitor and glycosidase inhibitor programs. The Boc protecting group offers orthogonal selectivity over N-Cbz analogs, enabling mild acidic deprotection (TFA/HCl) without affecting hydrogenation-sensitive functionality. Verified chiral purity (≥97%) eliminates stereochemical variables that compromise receptor binding, enzyme inhibition, and SAR interpretation in drug discovery. Ideal for constructing azepane-based scaffolds where the seven-membered ring provides conformational advantages over piperidine analogs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 1174020-39-3
Cat. No. B1498748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate
CAS1174020-39-3
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyCRFSWDBNKHNGGA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (CAS 1174020-39-3) Procurement & Chiral Purity Reference Guide


(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (CAS 1174020-39-3) is a chiral N-Boc-protected 4-hydroxyazepane building block with the defined (4R) stereochemistry [1]. Its molecular formula is C11H21NO3 with a molecular weight of 215.29 g/mol, featuring a seven-membered azepane ring bearing a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . This compound serves as a key chiral intermediate in pharmaceutical synthesis, particularly for constructing azepane-containing scaffolds in drug discovery programs .

Why Generic Substitution of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Is Scientifically Unjustified


The (4R)-stereoconfiguration of this azepane derivative is a critical determinant of downstream biological activity, and substitution with the (4S)-enantiomer (CAS 1174020-38-2) or the racemic mixture (CAS 478832-21-2) introduces uncontrolled stereochemical variables that can fundamentally alter receptor binding, enzyme inhibition, and pharmacokinetic outcomes . In drug discovery, even 1-2% enantiomeric impurity can lead to off-target effects or reduced efficacy, making verified chiral purity a non-negotiable procurement specification [1]. Additionally, the Boc protecting group provides orthogonal protection strategies that N-Cbz-protected analogs cannot directly substitute in multi-step synthetic sequences without modifying reaction conditions .

Quantitative Differentiation Evidence for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate vs. Comparators


Defined (4R) Stereochemistry vs. Racemic Mixture: Enantiomeric Excess and Biological Relevance

The target compound possesses a defined (4R) stereochemical configuration, in contrast to the racemic mixture tert-butyl 4-hydroxyazepane-1-carboxylate (CAS 478832-21-2), which contains a 50:50 mixture of (R) and (S) enantiomers . In the context of hydroxyazepane-based glycosidase inhibitors, stereochemistry at the hydroxyl-bearing carbon directly determines enzyme inhibition potency; enantiomerically pure hydroxyazepanes have demonstrated Ki values in the moderate to low micromolar range for glycosidase inhibition, while stereochemically undefined mixtures produce variable and attenuated inhibitory profiles [1]. The target compound's (4R)-configuration provides a known, reproducible stereochemical input for structure-activity relationship (SAR) studies, whereas racemic material introduces 50% of the potentially inactive or antagonistic (4S)-enantiomer [2].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Boc-Protected Nitrogen vs. N-Cbz-Protected Analog: Orthogonal Deprotection Selectivity

The tert-butoxycarbonyl (Boc) protecting group on the target compound enables mild acid-labile deprotection (e.g., TFA or HCl/dioxane) that is orthogonal to the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group found in (4R)-N-Cbz-4-hydroxy-azepane . This orthogonal selectivity is critical when azepane intermediates must be deprotected in the presence of other acid- or base-sensitive functionality elsewhere in complex synthetic sequences. The Boc group can be selectively removed under conditions where Cbz groups remain intact, providing greater synthetic flexibility and eliminating the need for palladium-catalyzed hydrogenation equipment [1]. Quantitative synthetic planning requires this predictable orthogonal reactivity, which the N-Cbz analog cannot offer in sequences requiring hydrogenation-incompatible substrates .

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Seven-Membered Azepane Scaffold vs. Six-Membered Piperidine Analogs: Conformational Flexibility and Binding Site Complementarity

The azepane ring in (R)-tert-butyl 4-hydroxyazepane-1-carboxylate is a seven-membered nitrogen-containing heterocycle, which exhibits greater conformational flexibility and distinct spatial orientation compared to six-membered piperidine analogs . This conformational difference has been exploited in kinase inhibitor design: azepane-based ATP-competitive inhibitors have demonstrated improved binding pocket complementarity relative to piperidine-containing congeners in protein kinase C (PKC) and related kinase targets [1]. The hydroxyazepane core is also a structural component of the fungal metabolite balanol, a potent protein kinase C inhibitor, where the seven-membered ring geometry contributes to its nanomolar potency [2]. While direct head-to-head binding data for this specific building block is not publicly available, the azepane scaffold class has established SAR advantages over piperidine in kinase-targeted drug discovery programs.

Heterocyclic Scaffolds Conformational Analysis Kinase Inhibitors

Commercial Availability and Verified Purity: ≥97% (R)-Enantiomer vs. Lower-Purity or Undefined Comparators

The (R)-tert-butyl 4-hydroxyazepane-1-carboxylate is commercially available with a verified purity specification of ≥97% and defined (4R)-stereochemistry, with analytical documentation including NMR, HPLC, and LC-MS available from multiple reputable suppliers . In contrast, many alternative azepane building blocks—including racemic N-Boc-4-hydroxyazepane (CAS 478832-21-2) and the (S)-enantiomer (CAS 1174020-38-2)—are offered with lower purity specifications (often 95%) or lack explicit enantiomeric excess (ee) certification . For drug discovery applications requiring unambiguous SAR interpretation, procurement of the 97% pure (R)-enantiomer eliminates the variable introduced by 2-5% impurities that could include residual (S)-enantiomer, ketone precursor, or ring-opened degradation products .

Chemical Procurement Quality Control Chiral Purity

Validated Application Scenarios for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate in Drug Discovery and Chemical Synthesis


Asymmetric Synthesis of Chiral Azepane-Containing Kinase Inhibitors

Use as a chiral building block for the construction of azepane-based ATP-competitive kinase inhibitors, where the defined (4R)-stereochemistry is essential for achieving reproducible target binding and SAR interpretation [1]. The seven-membered azepane scaffold provides conformational advantages over six-membered piperidine analogs in protein kinase C (PKC) and related kinase targets, as demonstrated in balanol total synthesis and kinase inhibitor patent literature [2]. Procurement of the pure (4R)-enantiomer (≥97%) is mandatory for programs where stereochemical integrity directly impacts kinase inhibition potency and selectivity [3].

Glycosidase Inhibitor Lead Optimization Requiring Enantiomerically Pure Hydroxyazepane Scaffolds

Utilize the (R)-enantiomer as a precursor for synthesizing stereochemically defined hydroxyazepane-based glycosidase inhibitors, where Ki values are stereochemistry-dependent [1]. The Scripps Research Institute patents demonstrate that enantiomerically pure hydroxyazepanes exhibit glycosidase inhibitory activity in the moderate to low micromolar Ki range, while stereochemically undefined mixtures produce attenuated and variable inhibition profiles [2]. This scenario requires the (4R)-configuration rather than the (4S)-enantiomer or racemic mixture to establish valid structure-activity relationships [3].

Multi-Step Peptidomimetic Synthesis Requiring Orthogonal N-Boc Protection

Deploy the Boc-protected (R)-hydroxyazepane in synthetic sequences where orthogonal protecting group strategies are essential, particularly when hydrogenation-sensitive functionality precludes the use of N-Cbz-protected azepane analogs [1]. The Boc group can be selectively removed under mild acidic conditions (TFA or HCl/dioxane) without affecting Cbz-protected amines, benzyl ethers, or other hydrogenation-labile groups present elsewhere in complex molecular architectures [2]. This orthogonal selectivity is a key procurement criterion for researchers building peptidomimetics or multi-functionalized azepane derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.